N-(3-Amino-2,6-difluorophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

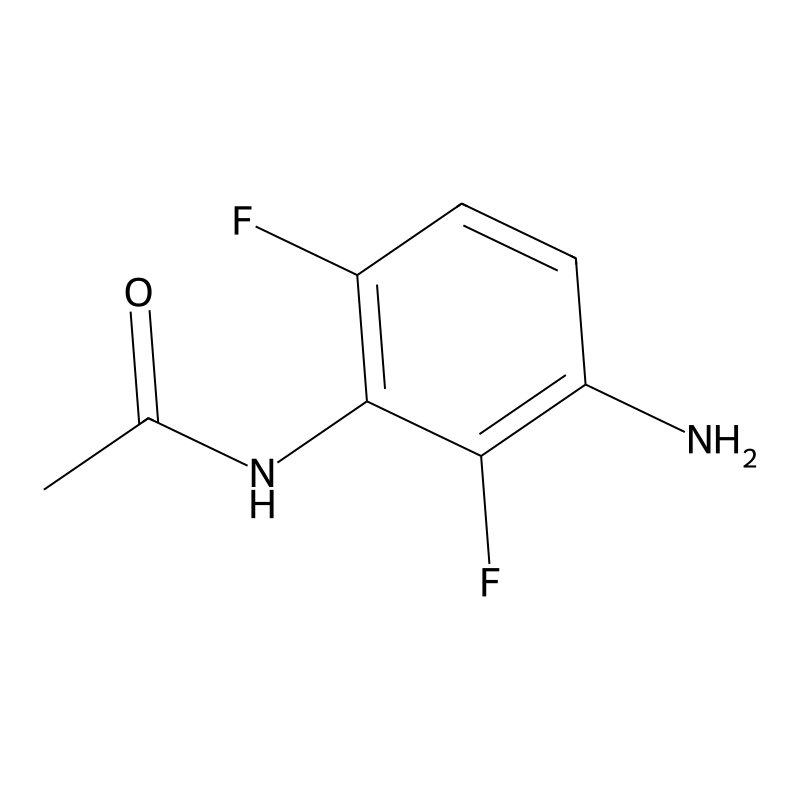

N-(3-Amino-2,6-difluorophenyl)acetamide is a chemical compound characterized by the molecular formula C₈H₈F₂N₂O and a molecular weight of approximately 186.16 g/mol. This compound features an acetamide functional group attached to a 3-amino-2,6-difluorophenyl moiety, indicating the presence of two fluorine atoms on the aromatic ring. The structure can be represented as follows:

- IUPAC Name: N-(3-amino-2,6-difluorophenyl)acetamide

- CAS Number: 946826-47-7

- SMILES Notation: CC(NC1=C(F)C=CC(N)=C1F)=O

This compound is noted for its potential applications in medicinal chemistry and research due to its unique structural features.

- Acylation Reactions: The amino group can undergo acylation, leading to the formation of more complex amides.

- Electrophilic Substitution: The difluorophenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

- Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.

Research indicates that N-(3-amino-2,6-difluorophenyl)acetamide exhibits notable biological activity, particularly in the realm of pharmacology. Its structural characteristics suggest potential as:

- Anticancer Agent: Preliminary studies have shown that compounds with similar structures may inhibit tumor growth.

- Antimicrobial Properties: The presence of the amino group enhances its interaction with biological targets, suggesting possible antimicrobial effects.

The synthesis of N-(3-amino-2,6-difluorophenyl)acetamide can be achieved through several methods:

- Multi-Step Synthesis:

- Starting from 2,6-difluoroaniline, it can be reacted with acetic anhydride or acetyl chloride to form the acetamide.

- The introduction of the amino group may involve nitration followed by reduction.

- Direct Amination:

N-(3-Amino-2,6-difluorophenyl)acetamide has several applications in various fields:

- Pharmaceutical Development: Its potential as a drug candidate makes it valuable in medicinal chemistry.

- Research Reagent: Utilized in laboratories for synthesizing other complex organic molecules.

- Material Science: Investigated for use in developing new materials due to its unique chemical properties.

Studies on N-(3-amino-2,6-difluorophenyl)acetamide's interactions with biological systems have revealed insights into its mechanism of action:

- Protein Binding Studies: Understanding how this compound interacts with proteins can elucidate its biological efficacy.

- Cell Line Studies: Testing on various cancer cell lines has shown promise in inhibiting cell proliferation.

Several compounds share structural similarities with N-(3-amino-2,6-difluorophenyl)acetamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Amino-5-fluorophenyl)acetamide | C₈H₈F₁N₂O | Contains a single fluorine atom |

| N-(4-Amino-2-fluorophenyl)acetamide | C₈H₈F₁N₂O | Different positioning of amino and fluorine groups |

| N-(3-Amino-4-fluorophenyl)acetamide | C₈H₈F₁N₂O | Variation in substitution on the aromatic ring |

Uniqueness of N-(3-Amino-2,6-difluorophenyl)acetamide

The unique combination of two fluorine atoms at specific positions on the phenyl ring distinguishes N-(3-amino-2,6-difluorophenyl)acetamide from its analogs. This specific arrangement may influence its biological activity and reactivity patterns compared to similar compounds.